Fmoc-Sec(Xan)

Description

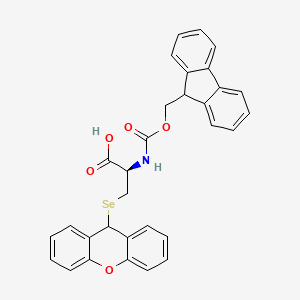

Fmoc-Sec(Xan)-OH is a selenocysteine (Sec) derivative designed for solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and an acid-labile xanthenyl (Xan) side-chain protecting group. This compound addresses the challenge of integrating Sec—a rare amino acid critical in redox-active proteins—into synthetic peptides while ensuring compatibility with standard SPPS protocols . The Xan group enables efficient deprotection under mild trifluoroacetic acid (TFA) conditions, avoiding the need for toxic or harsh reagents required by traditional Sec derivatives .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylselanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25NO5Se/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQWNIOBRRROLD-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se]C4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se]C4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25NO5Se | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Properties of Fmoc-Sec Derivatives

| Property | Fmoc-Sec(Xan) | Fmoc-Sec(Trt) | Fmoc-Sec(Mob) |

|---|---|---|---|

| Protecting Group | Xanthenyl (Xan) | Trityl (Trt) | p-Methoxybenzyl (Mob) |

| Deprotection Reagent | TFA/TIS/H₂O | TFA/TIS/H₂O | HF/β-mercaptoethanol |

| Bench Stability | >1 month | <1 hour (unless -20°C) | Moderate |

| Synthesis Yield (%) | >80 | >80 | ~80 |

| Key Advantage | Stability, mild deprotection | High purity post-cleavage | Historical use |

| Key Limitation | None significant | Cold storage required | Harsh deprotection |

| References |

Q & A

Q. How is Fmoc-Sec(Xan)-OH synthesized, and what are the critical challenges in its preparation?

Fmoc-Sec(Xan)-OH is synthesized via a one-pot reduction and protection strategy starting from bis-Fmoc-protected selenocystine. The process involves reducing selenocystine to generate reactive selenol intermediates, which are then protected with Xanthenyl (Xan) groups. A key challenge lies in maintaining selenol stability during reduction due to rapid reoxidation to diselenides. Super Hydride (LiBEt₃H) in anhydrous THF was initially tested but failed due to selenol instability under basic conditions . Alternative methods using aqueous borohydride reduction and optimized coupling with Xan electrophiles (e.g., 9-hydroxyxanthene) under inert atmospheres improved yields (>90% purity) .

Q. Why is Fmoc-Sec(Xan)-OH preferred over traditional benzyl-based Sec derivatives in solid-phase peptide synthesis (SPPS)?

Traditional benzyl-based Sec derivatives (e.g., Fmoc-Sec(Bzl)-OH) require harsh deprotection conditions (e.g., HF or strong acids), risking peptide degradation. Fmoc-Sec(Xan)-OH uses acid-labile Xan protection, enabling efficient side-chain deprotection with standard TFA cleavage cocktails (96:2:2 TFA/TIS/H₂O). This minimizes side reactions and preserves peptide integrity, as demonstrated in MMP3-I and Lys16 Grx 10–17 peptide syntheses, which achieved >95% purity without deselenization .

Q. How stable is Fmoc-Sec(Xan)-OH during SPPS under alkaline coupling conditions?

Fmoc-Sec(Xan)-OH exhibits superior stability compared to earlier Sec derivatives (e.g., Fmoc-Sec(Mob)-OH). In SPPS, alkaline coupling conditions (0.2 M DIEA/DMF) and HBTU/HOAt activation do not induce significant deselenization or β-elimination to dehydroalanine (dHA). Stability tests on MMP3-I analogs showed no detectable dHA adducts in crude peptides, confirming its compatibility with Fmoc protocols .

Q. What analytical methods are essential for characterizing Fmoc-Sec(Xan)-OH and its peptide products?

Critical techniques include:

- HPLC : Poroshell 120 columns with gradient elution (0.1% TFA in H₂O/acetonitrile) to assess purity and detect side products (e.g., dHA, Se-OAc adducts) .

- HRMS : Thermo-Fisher LTQ Orbitrap for exact mass verification (e.g., MMP3-I: observed [M+H]⁺ 1874.2 vs. calculated 1874.5) .

- NMR : ¹H/¹³C spectra in d⁶-DMSO to confirm Xan protection and stereochemical integrity .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., dHA formation) during Sec-containing peptide elongation?

Deselenization to dHA occurs via β-elimination under alkaline conditions. Strategies include:

- Shortened deprotection cycles : Reducing piperidine exposure from 20 min to 5 min minimizes selenol oxidation .

- Neutral coupling conditions : Using DIC/HOAt instead of HBTU/HOAt at pH 6.5 reduces base-induced side reactions .

- Post-synthetic acetylation : Quenching residual selenol reactivity with Ac₂O prevents Se-OAc adduct formation .

Q. What mechanisms explain the formation of molecular diselenides in single-Sec peptides after TFA cleavage?

Single-Sec peptides (e.g., MMP3-I) form intramolecular diselenides during TFA cleavage due to spontaneous oxidation of free selenols. This is confirmed by HRMS and redox stability assays. In contrast, dual-Sec peptides (e.g., Grx analogs) form cyclic diselenides, which are resistant to further oxidation .

Q. How does Fmoc-Sec(Xan)-OH compare to Fmoc-Sec(Trt)-OH in terms of stability and synthetic utility?

While both derivatives are TFA-labile, Fmoc-Sec(Xan)-OH shows superior stability at room temperature. Fmoc-Sec(Trt)-OH degrades slowly via dehydration unless stored at -20°C. In peptide synthesis, Xan derivatives produce fewer side products (e.g., 2% vs. 5% dHA in Lys16 Grx 10–17) and are compatible with automated SPPS protocols .

Q. What experimental evidence supports the stereochemical integrity of Sec residues in synthetic peptides?

Circular dichroism (CD) and enzymatic assays on Sec-containing peptides (e.g., Grx analogs) confirm retained α-helical content and redox activity comparable to native selenoproteins. HRMS fragmentation patterns further validate the absence of epimerization during SPPS .

Q. How can researchers address reproducibility challenges in large-scale Sec-peptide synthesis?

Key factors include:

- Oxygen exclusion : Rigorous argon purging during selenol reduction and coupling steps .

- Standardized TFA cleavage : Strict control of TFA/TIS/H₂O ratios (96:2:2) to avoid over-acidification, which can hydrolyze Xan groups .

- Batch consistency : Pre-synthesis validation of Fmoc-Sec(Xan)-OH via NMR and melting point analysis ([α]²⁸D = -21.89° for Xan vs. -12.75° for Bzl) .

Q. What strategies enable the synthesis of peptides with multiple Sec residues using Fmoc-Sec(Xan)-OH?

For multi-Sec peptides (e.g., Grx 10–17), staggered coupling protocols are critical:

Introduce Sec residues first using DIC/HOAt under neutral conditions.

Couple remaining residues with HBTU/HOAt at pH 8.3.

Use TFA cleavage with 2% EDT to prevent diselenide crosslinking.

This approach achieved 89% purity in dual-Sec peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.